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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and
analysis of 4'-Hydroxy Pyrimethanil-d4, a deuterated metabolite of the fungicide Pyrimethanil.
This document is intended for researchers and professionals in the fields of analytical
chemistry, drug metabolism, and toxicology.

Core Structure and Properties

4'-Hydroxy Pyrimethanil-d4 is the deuterated analog of 4'-Hydroxy Pyrimethanil, a primary
metabolite of the anilinopyrimidine fungicide Pyrimethanil. The deuterium labeling is on the
phenyl ring, which serves as a valuable tool in metabolic studies, particularly in mass
spectrometry-based quantification, by providing a distinct mass shift from the unlabeled
endogenous compound.

Chemical Structure:

IUPAC Name: 4-((4,6-dimethylpyrimidin-2-yl)amino)phen-2,3,5,6-d4-ol

Synonyms: 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4, 4-[(4,6-Dimethyl-2-
pyrimidinyl)amino]phenol-d4[1][2]

Chemical Formula: C12HeDaN3O[1]

Molecular Weight: 219.28 g/mol [1][2]
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« CAS Number: 1794897-91-8[3]

The structure consists of a 4,6-dimethylpyrimidine ring linked to a deuterated 4-aminophenol
moiety via a secondary amine bridge.

Quantitative Data Summary

A summary of the available physicochemical data for the unlabeled 4'-Hydroxy Pyrimethanil
and its parent compound, Pyrimethanil, is presented below. Data for the deuterated analog is
limited, but it is expected to have very similar properties to the unlabeled compound, with the
primary difference being its molecular weight.

Property 4'-Hydroxy Pyrimethanil Pyrimethanil
Molecular Formula C12H13Ns0 C12H13Ns
Molecular Weight 215.25 g/mol [4] 199.25 g/mol [5]
Melting Point Not available 96.3 °C[6]
Boiling Point Not available Not available

In water: 0.121 g/L at 25 °C.

Soluble in acetone, ethyl

Solubility Not available
acetate, methanol, methylene
chloride, and toluene.[5]

pKa Not available Not available

LogP Not available 2.84

Metabolic Pathway

Pyrimethanil is metabolized in vivo primarily through aromatic hydroxylation of the phenyl ring
to form 4'-Hydroxy Pyrimethanil. This reaction is catalyzed by the cytochrome P450 (CYP)
family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics.[7][8][9]
While the specific CYP isozymes responsible for Pyrimethanil metabolism are not definitively
identified in the provided search results, CYP1, CYP2, and CYP3 families are the most
prominent in drug metabolism.[8]
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The metabolic conversion can be depicted as follows:

Aromatic
Cytochrome P450 Hydroxylation -

(CYP Isozymes)
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Click to download full resolution via product page
Caption: Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil.
Experimental Protocols
Synthesis of 4'-Hydroxy Pyrimethanil-d4

A plausible synthetic route for 4'-Hydroxy Pyrimethanil-d4 involves a two-step process: the
deuteration of a suitable precursor followed by a cross-coupling reaction.

Step 1: Deuteration of 4-Aminophenol

This protocol is adapted from a general method for the deuteration of 4-aminophenol.
o Materials: 4-aminophenol, Deuterium oxide (D20), Hydrochloric acid (HCI).

e Procedure:

o In a microwave-safe vessel, combine 4-aminophenol (400 mg) with D20 (4 mL) and
concentrated HCI (50 pL).

o Seal the vessel and heat the mixture using microwave irradiation at 180 °C.

o Monitor the reaction progress by H NMR to observe the disappearance of the aromatic
proton signals.

o After approximately 3 hours, evaporate the solvent and replace it with fresh D20.
o Continue the reaction until the desired level of deuteration is achieved.

o Purify the resulting 4-aminophenol-d4 by recrystallization.
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Step 2: Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of an amine with an aryl halide.

o Materials: 4-Aminophenol-d4, 2-Chloro-4,6-dimethylpyrimidine, Palladium pre-catalyst (e.g.,
[Pd(cinnamyl)Cl]z), Phosphine ligand (e.g., tBuXPhos), Strong base (e.g., LIHMDS),
Anhydrous toluene.

e Procedure:

o To an oven-dried Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (0.5 mmol), the
palladium pre-catalyst (1 mol%), and the phosphine ligand (2 mol%).

o Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.
o Add anhydrous toluene (2 mL) and the deuterated 4-aminophenol (0.6 mmol).
o Add the strong base (1.2 mmol) dropwise at room temperature.

o Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature, quench with a saturated aqueous
solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl
acetate).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain 4'-Hydroxy
Pyrimethanil-d4.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a small amount of 4'-Hydroxy Pyrimethanil-d4 in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs).
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e 1H NMR Spectroscopy:

o The *H NMR spectrum is expected to show signals for the methyl protons on the
pyrimidine ring (around 2.2-2.5 ppm) and the pyrimidine ring proton (around 6.5-7.0 ppm).

o The signals for the aromatic protons on the phenol ring will be absent or significantly
reduced due to deuteration. The residual proton signals can be used to determine the
degree of deuteration.

e 13C NMR Spectroscopy:

o The 13C NMR spectrum will show signals for all carbon atoms in the molecule. The signals
for the deuterated carbons on the phenol ring will appear as multiplets with reduced
intensity due to C-D coupling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of 4'-Hydroxy Pyrimethanil-d4 in biological
matrices.

e Sample Preparation (QUEChERS method):

[¢]

Homogenize the sample (e.qg., fruit, vegetable, or biological fluid).
o Extract with acetonitrile containing an internal standard.

o Add salts (e.g., MgSOas, NaCl) to induce phase separation.

o Centrifuge and collect the acetonitrile layer.

o Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate
sorbents (e.g., PSA, C18).

o Centrifuge and filter the supernatant for LC-MS/MS analysis.
e LC Conditions:

o Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 pum).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b13434478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13434478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small
amount of formic acid or ammonium formate to improve ionization.

o Flow Rate: 0.2-0.4 mL/min.

o Injection Volume: 5-10 pL.

 MS/MS Conditions:
o lonization: Electrospray ionization (ESI) in positive ion mode.
o Acquisition Mode: Multiple Reaction Monitoring (MRM).
o Precursor lon: [M+H]* for 4'-Hydroxy Pyrimethanil-d4 (m/z 220.3).

o Product lons: Select at least two characteristic product ions for quantification and
confirmation. The exact fragmentation pattern would need to be determined
experimentally.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and analysis of 4'-Hydroxy Pyrimethanil-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13434478#structure-of-4-hydroxy-pyrimethanil-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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